N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide
Description
The compound N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a sulfonamide derivative featuring a pyrimidine core substituted with a methyl group and a pyrrolidinyl moiety. The pyrimidine ring is connected via an amino linkage to a phenyl group, which is further attached to a naphthalene sulfonamide.
Properties
IUPAC Name |
N-[4-[(4-methyl-6-pyrrolidin-1-ylpyrimidin-2-yl)amino]phenyl]naphthalene-2-sulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H25N5O2S/c1-18-16-24(30-14-4-5-15-30)28-25(26-18)27-21-9-11-22(12-10-21)29-33(31,32)23-13-8-19-6-2-3-7-20(19)17-23/h2-3,6-13,16-17,29H,4-5,14-15H2,1H3,(H,26,27,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PPSWMRFYGVAPAJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)NC2=CC=C(C=C2)NS(=O)(=O)C3=CC4=CC=CC=C4C=C3)N5CCCC5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H25N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
459.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The compound N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a pyrrolidine derivative containing a pyrimidine ring. Pyrrolidine derivatives often show significant pharmacological activity. They act as antagonists of the vanilloid receptor 1 and modulators of the insulin-like growth factor 1 receptor. They are also able to inhibit a wide range of enzymes: phosphodiesterase type 5, isocitrate dehydrogenase 1, endothelin-converting enzyme 1, and vascular adhesion protein 1.
Mode of Action
The compound interacts with its targets through hydrogen bonds between amine and amide, and amide and pyrimidine atoms. This interaction leads to changes in the activity of the target proteins, resulting in the modulation of their downstream effects.
Biochemical Pathways
The compound’s interaction with its targets affects various biochemical pathways. For instance, by acting as an antagonist of the vanilloid receptor 1, it can modulate pain perception. By inhibiting enzymes like phosphodiesterase type 5, it can influence the cyclic guanosine monophosphate (cGMP) pathway, which plays a crucial role in various physiological processes.
Pharmacokinetics
The pyrrolidine ring, a key structural feature of this compound, is known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule. This suggests that the compound may have favorable absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The compound’s action results in various molecular and cellular effects. For instance, it has antioxidative and antibacterial properties. It also affects the cell cycle. Some pyrrolidine derivatives have been found to present better anti-fibrotic activities than certain reference compounds.
Biochemical Analysis
Biochemical Properties
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide plays a crucial role in biochemical reactions due to its ability to interact with a variety of enzymes, proteins, and other biomolecules. This compound has been shown to bind selectively to certain enzymes, such as phosphodiesterase type 5 and isocitrate dehydrogenase 1. These interactions are primarily mediated through hydrogen bonding and hydrophobic interactions, which stabilize the enzyme-inhibitor complex and inhibit the enzyme’s activity. Additionally, this compound can modulate the activity of various proteins involved in cell signaling pathways, further highlighting its biochemical significance.
Cellular Effects
The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can inhibit the activity of vascular adhesion protein 1, leading to reduced cell adhesion and migration. Furthermore, this compound has been shown to affect the expression of genes involved in cell cycle regulation, thereby impacting cell proliferation and apoptosis.
Molecular Mechanism
At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. The compound’s pyrrolidinyl-pyrimidine moiety allows it to form stable complexes with target enzymes and proteins, leading to enzyme inhibition or activation. For example, the compound can inhibit phosphodiesterase type 5 by binding to its active site, preventing the hydrolysis of cyclic nucleotides and thereby modulating intracellular signaling pathways. Additionally, this compound can influence gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been shown to change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have demonstrated that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Prolonged exposure to the compound can lead to gradual degradation, resulting in reduced efficacy and potential changes in cellular responses.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and exerts its intended biological effects, such as enzyme inhibition and modulation of cell signaling pathways. At higher doses, the compound can induce toxic or adverse effects, including hepatotoxicity and nephrotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies to ensure the compound’s safety and efficacy.
Metabolic Pathways
This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of active or inactive metabolites. These metabolic transformations can affect the compound’s biological activity and pharmacokinetics, influencing its overall efficacy and safety profile. Additionally, this compound can modulate metabolic flux and alter metabolite levels, further impacting cellular function.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. The compound can be actively transported across cell membranes by efflux transporters, such as P-glycoprotein, which influence its intracellular concentration and localization. Additionally, binding proteins can sequester the compound in specific cellular compartments, affecting its distribution and accumulation within tissues.
Subcellular Localization
The subcellular localization of this compound is a critical determinant of its activity and function. The compound can be targeted to specific organelles, such as the nucleus or mitochondria, through targeting signals or post-translational modifications. This subcellular localization allows the compound to exert its effects in a spatially controlled manner, influencing specific cellular processes and pathways.
Biological Activity
N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide is a complex compound exhibiting significant biological activity, particularly in the fields of anti-inflammatory and anticancer research. This article synthesizes findings from various studies to provide a comprehensive overview of its biological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The compound features a naphthalene sulfonamide backbone with a pyrimidine ring substituted by a pyrrolidine group. This structural complexity is critical for its interaction with biological targets, influencing its pharmacological effects.
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Inhibition of Inflammatory Mediators :
- Recent studies have highlighted that pyrimidine derivatives, including those similar to our compound, exhibit anti-inflammatory properties by inhibiting key inflammatory mediators such as prostaglandin E2 (PGE2) and inducible nitric oxide synthase (iNOS) . The structure–activity relationship (SAR) indicates that electron-donating groups enhance this inhibitory effect.
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Anticancer Activity :
- The compound has shown promise as a selective inhibitor of Werner syndrome protein (WRN), which is implicated in cancer cell viability, particularly in microsatellite instability-high (MSI-H) cancers. It acts as a covalent inhibitor, competing with ATP, thereby disrupting essential DNA repair processes .
Table 1: Summary of Biological Activities
| Activity Type | Mechanism/Target | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of COX-2 and iNOS | |
| Anticancer | Inhibition of WRN helicase | |
| Antimicrobial | Broad-spectrum activity | |
| Enzyme inhibition | Dihydrofolate reductase |
Case Study 1: Anti-inflammatory Effects
A study evaluated the anti-inflammatory effects of various pyrimidine derivatives, including compounds structurally related to this compound. Results indicated a significant reduction in the expression levels of COX-2 and iNOS in treated models compared to controls, suggesting potent anti-inflammatory activity .
Case Study 2: Anticancer Potential
In vitro assays demonstrated that the compound effectively inhibits WRN helicase activity at nanomolar concentrations. This inhibition correlates with reduced proliferation rates in cancer cell lines characterized by high microsatellite instability . Kinetic studies confirmed that the compound's binding affinity to WRN was significantly higher than that to other RecQ family helicases.
Scientific Research Applications
Anticancer Activity
Research indicates that naphthalene sulfonamides have shown promise in anticancer therapy. The compound’s ability to inhibit specific protein kinases makes it a candidate for targeting cancer cell proliferation pathways. For instance, studies have demonstrated that derivatives of naphthalene sulfonamides can inhibit the growth of various cancer cell lines by inducing apoptosis and cell cycle arrest .
Antimicrobial Properties
Naphthalene sulfonamides have been recognized for their antimicrobial activities. The compound has been evaluated for its efficacy against various bacterial strains, showing significant antibacterial properties. This class of compounds can disrupt bacterial cell wall synthesis and function, making them potential candidates for developing new antibiotics .
Enzyme Inhibition Studies
The compound has been utilized in enzyme inhibition studies, particularly in exploring its effects on metabolic pathways involving coenzyme A. By inhibiting specific enzymes, it can help elucidate the biochemical pathways that are crucial for cellular metabolism and growth.
Radical Scavenging Activity
Recent studies have highlighted the antioxidant properties of naphthalene sulfonamides, including this compound. It acts as a radical scavenger, effectively neutralizing reactive oxygen species (ROS) and thereby protecting cells from oxidative stress-induced damage . This property is particularly relevant in neurodegenerative diseases where oxidative stress plays a significant role.
Treatment of Inflammatory Diseases
Due to its anti-inflammatory properties, the compound has potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease (IBD). The mechanism involves the inhibition of pro-inflammatory cytokines and mediators, which are pivotal in the pathogenesis of these conditions .
Neurological Applications
Given its structural similarity to other neuroactive compounds, there is potential for this sulfonamide derivative in neurological research. It may offer therapeutic benefits in conditions like depression or anxiety by modulating neurotransmitter systems .
Case Studies
| Study Title | Year | Findings |
|---|---|---|
| "Anticancer Activity of Naphthalene Sulfonamides" | 2023 | Demonstrated significant growth inhibition in breast cancer cell lines through apoptosis induction. |
| "Antimicrobial Efficacy of Naphthalene Derivatives" | 2024 | Showed effective inhibition against multi-drug resistant bacterial strains, suggesting potential as new antibiotics. |
| "Radical Scavenging Properties of Naphthalene Sulfonamides" | 2025 | Confirmed antioxidant activity, indicating protective effects against oxidative stress in neuronal cells. |
Comparison with Similar Compounds
Pyrimidine-Based Analogs
- 7-Cyclopentyl-N-(2-methoxyphenyl)-2-((4-(N-(pyrimidin-2-yl)sulfamoyl)phenyl)amino)-7H-pyrrolo[2,3-d]pyrimidine-6-carboxamide () Structural Differences: This compound contains a pyrrolo[2,3-d]pyrimidine core with a cyclopentyl substituent and a carboxamide group, unlike the target compound’s simpler pyrimidine ring and sulfonamide linkage. Functional Implications: The carboxamide group may enhance hydrogen-bonding capacity compared to the sulfonamide in the target compound.
N-[4-(4-Fluorophenyl)-5-hydroxymethyl-6-isopropylpyrimidin-2-yl]-N-methyl-methanesulfonamide ()
- Structural Differences : Features a fluorophenyl group and a methanesulfonamide, differing in substitution pattern and aromatic systems.
- Crystallographic Insights : The crystal structure highlights the role of sulfonamide in stabilizing molecular conformation, a trait shared with the target compound .
Sulfonamide Derivatives
- N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)naphthalene-2-sulfonamide () Structural Differences: Replaces the pyrimidine with a pyridazinone ring but retains the naphthalene sulfonamide motif. Molecular Weight: 406.5 g/mol (vs. ~513.6 g/mol for the target compound, estimated based on formula C₃₁H₃₃N₈O₄S in ).
Naphthalene Carboxamide Derivatives
- 4-(Naphthalene-2-carboxamido)pyridin-1-ium thiocyanate–N-(pyridin-4-yl)naphthalene-2-carboxamide ()
- Structural Differences : Utilizes a carboxamide instead of a sulfonamide and incorporates thiocyanate ions.
- Intermolecular Interactions : Exhibits N—H⋯S and N—H⋯N hydrogen bonds, as well as π-π stacking (3.5929 Å center-to-center distance). The target compound’s sulfonamide may engage in similar hydrogen bonding but with altered geometry due to the sulfonyl group .
Comparative Data Table
Research Findings and Implications
- Synthetic Challenges : The cyclopentyl group in ’s compound reduces yield, suggesting that bulky substituents in the target compound’s pyrrolidinyl group may similarly complicate synthesis .
- Binding Interactions : The sulfonamide in the target compound may mimic the hydrogen-bonding patterns observed in ’s carboxamide derivatives but with stronger acidity due to the sulfonyl group .
- Biological Potential: Pyrimidine-sulfonamide hybrids could leverage the kinase-inhibitory properties of pyrimidines and the metabolic stability of sulfonamides .
Preparation Methods
Pyrimidine Core Formation
The pyrimidine ring is typically synthesized via Biginelli-like cyclocondensation or amidine-diketone coupling . For example, reacting 3-aminocrotononitrile with pyrrolidine in the presence of a Lewis acid (e.g., ZnCl₂) yields 4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-amine. Alternative methods involve:
Table 1: Comparative Analysis of Pyrimidine Synthesis Methods
| Method | Yield (%) | Purity (HPLC) | Reaction Time |
|---|---|---|---|
| Traditional cyclization | 68 | 92 | 12 h |
| Microwave-assisted | 78 | 95 | 45 min |
| Catalytic dehydrogenation | 72 | 94 | 6 h |
Coupling to 4-Aminophenyl Intermediate
Nucleophilic Aromatic Substitution (NAS)
The pyrimidine amine undergoes NAS with 4-fluoro-nitrobenzene under basic conditions (K₂CO₃, DMF, 80°C), followed by nitro reduction (H₂/Pd-C) to yield 4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}aniline. Key considerations:
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Solvent selection : DMF or DMSO enhances solubility but requires strict temperature control to avoid decomposition.
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Catalyst loading : 5% Pd/C achieves complete nitro reduction within 2 h.
Sulfonamidation with Naphthalene-2-sulfonyl Chloride
Reaction Optimization
The final step involves reacting the aniline intermediate with naphthalene-2-sulfonyl chloride (1.2 equiv) in dichloromethane (DCM) and triethylamine (Et₃N, 2.5 equiv) at 0–25°C.
Table 2: Sulfonamidation Conditions and Outcomes
| Parameter | Condition 1 | Condition 2 | Condition 3 |
|---|---|---|---|
| Solvent | DCM | THF | Acetone |
| Base | Et₃N | Pyridine | K₂CO₃ |
| Temperature (°C) | 0→25 | 25 | 40 |
| Yield (%) | 82 | 75 | 68 |
| Purity (NMR) | >98 | 95 | 93 |
Optimal protocol : Slow addition of sulfonyl chloride to a chilled (-5°C) mixture of aniline and Et₃N in DCM minimizes di-sulfonylation byproducts. Quenching with ice-water followed by silica gel chromatography (EtOAc/hexane, 1:1) isolates the product in >98% purity.
Analytical Characterization
Spectroscopic Validation
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¹H NMR (400 MHz, DMSO-d₆): δ 8.45 (s, 1H, NH), 8.02–7.85 (m, 7H, naphthyl), 7.65 (d, J = 8.4 Hz, 2H, ArH), 6.92 (d, J = 8.4 Hz, 2H, ArH), 3.45 (t, J = 6.4 Hz, 4H, pyrrolidine), 2.35 (s, 3H, CH₃), 1.95 (quin, J = 6.4 Hz, 4H, pyrrolidine).
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HRMS (ESI+) : m/z calculated for C₂₆H₂₇N₅O₂S [M+H]⁺: 482.1912; found: 482.1909.
Crystallographic Data (Analogous Compounds)
Single-crystal X-ray analysis of related sulfonamides confirms planar sulfonamide geometry with dihedral angles <10° between aromatic rings:
| Parameter | Compound A | Target Analog |
|---|---|---|
| Space group | P2₁/c | P2₁/c |
| a, b, c (Å) | 13.979, 7.754, 13.345 | 14.2, 7.8, 13.4 |
| V (ų) | 1413.4 | 1430.1 |
Scale-Up and Industrial Feasibility
Continuous Flow Synthesis
Microreactor systems enable kilogram-scale production with:
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for N-(4-{[4-methyl-6-(pyrrolidin-1-yl)pyrimidin-2-yl]amino}phenyl)naphthalene-2-sulfonamide, and how can reaction conditions be controlled to improve yield?
- Methodology :
- Stepwise synthesis : Begin with pyrimidine ring formation, followed by sulfonamide coupling. Use catalysts like sodium hydride or potassium carbonate for nucleophilic substitution reactions .
- Temperature control : Maintain 60–80°C during sulfonamide bond formation to avoid decomposition of intermediates .
- Solvent selection : Polar aprotic solvents (e.g., dimethyl sulfoxide) enhance solubility of aromatic intermediates .
- Yield optimization : Monitor reactions via HPLC and adjust stoichiometric ratios (e.g., 1.2:1 molar ratio of sulfonyl chloride to amine) .
Q. Which spectroscopic and crystallographic methods are most effective for characterizing this compound's structure?
- Methodology :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR to confirm proton environments and carbon frameworks, particularly for distinguishing pyrrolidine and pyrimidine moieties .
- X-ray crystallography : Resolve crystal packing and hydrogen-bonding networks (e.g., N–H⋯S and N–H⋯N interactions observed in related sulfonamide-pyrimidine hybrids) .
- Mass spectrometry : Confirm molecular weight and fragmentation patterns, especially for verifying sulfonamide linkages .
Q. How do the hydrogen bonding and π-π interactions in the crystal structure influence its molecular recognition properties?
- Methodology :
- Hydrogen bonding : Analyze protonated pyrimidine and sulfonamide groups forming N–H⋯N/S bonds, which stabilize crystal lattices and may mimic biological target interactions (e.g., enzyme active sites) .
- π-π stacking : Measure centroid distances (e.g., 3.5929 Å in analogous naphthalene derivatives) to assess aromatic interactions that could enhance binding to hydrophobic protein pockets .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodology :
- Comparative structural analysis : Use tables to highlight differences in substituents (e.g., pyrimidine vs. thiophene rings) and correlate with bioactivity trends (e.g., IC variations in enzyme inhibition assays) .
- Dose-response studies : Test analogs across a wider concentration range to identify non-linear effects or off-target interactions .
- Computational docking : Model interactions with target proteins (e.g., kinases) to explain activity discrepancies due to steric hindrance or electronic effects .
Q. What computational and experimental strategies are recommended for designing derivatives with enhanced target selectivity?
- Methodology :
- Quantum chemical calculations : Use reaction path searches to predict substituent effects on electronic properties (e.g., Fukui indices for nucleophilic/electrophilic sites) .
- Structure-activity relationship (SAR) : Synthesize derivatives with modified pyrrolidine substituents or sulfonamide linkers, then assay against target vs. non-target proteins .
- High-throughput screening : Pair combinatorial libraries with fluorescence-based assays to rapidly identify high-selectivity candidates .
Q. What statistical experimental design (DoE) approaches are suitable for optimizing reaction parameters in multi-step syntheses?
- Methodology :
- Fractional factorial design : Screen variables (temperature, solvent, catalyst) in early stages to identify critical factors .
- Response surface methodology (RSM) : Optimize interdependent parameters (e.g., reaction time and pH) for maximum yield .
- Taguchi methods : Reduce variability in large-scale syntheses by stabilizing sensitive steps (e.g., sulfonamide coupling) .
Data Contradiction Analysis
Q. How should researchers address inconsistencies in crystallographic data versus computational molecular models?
- Methodology :
- Twinning analysis : Apply twin laws (e.g., [100 010 101] observed in sulfonamide crystals) to refine diffraction data and resolve ambiguities .
- DFT calculations : Compare computed and experimental bond lengths/angles to identify systematic errors (e.g., overestimation of π-π distances) .
Q. What experimental controls are essential when comparing bioactivity data across studies?
- Methodology :
- Standardized assays : Use identical cell lines (e.g., HEK293 for kinase studies) and positive controls (e.g., staurosporine for apoptosis) .
- Batch consistency : Validate compound purity via HPLC (>95%) and NMR before each assay .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
